5-(4-Bromophenyl)pyrrolidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
5-(4-bromophenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-3-1-7(2-4-8)10-5-9(13)6-12-10;/h1-4,9-10,12-13H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGWZEJUKDVWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=C(C=C2)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-Bromophenyl)pyrrolidin-3-one.
Reduction: Formation of 5-(4-Phenyl)pyrrolidin-3-ol.
Substitution: Formation of 5-(4-Substituted phenyl)pyrrolidin-3-ol derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 5-(4-Bromophenyl)pyrrolidin-3-ol hydrochloride exhibit antiviral properties. For instance, derivatives with similar structures have shown inhibitory effects against various viral enzymes, suggesting potential applications in antiviral drug development .
Antibacterial Properties
Research has highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. The presence of the bromophenyl group is believed to enhance interaction with bacterial targets, leading to improved efficacy against resistant strains .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at different positions on the pyrrolidine ring or the phenyl group can significantly influence its biological activity.
| Modification Position | Effect on Activity |
|---|---|
| 4-position (Bromine) | Enhances binding affinity to targets |
| Hydroxyl Group | Increases solubility and potential bioactivity |
Studies suggest that specific substitutions can lead to compounds with enhanced antibacterial and antiviral activities .
Case Study 1: Anticancer Efficacy
A notable investigation into the anticancer properties of pyrrolidine derivatives demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-436). The compound's IC50 values were comparable to those of established chemotherapeutics, indicating its potential as a novel anticancer agent .
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibitors revealed that compounds similar to this compound effectively inhibited acetylcholinesterase activity. This inhibition suggests potential applications in managing neurodegenerative diseases by enhancing cholinergic signaling .
The biological activities associated with this compound include:
- Analgesic Effects : Preliminary studies suggest that this compound may possess pain-relieving properties, potentially through interactions with mu-opioid receptors .
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, particularly those resistant to conventional antibiotics .
Future Research Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- Detailed mechanism of action studies to elucidate how this compound interacts with specific biological targets.
- Clinical trials to assess safety and efficacy in human subjects for various applications, including pain management and infection control.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
2.1.1. 3-(4-Bromophenyl)pyrrolidin-3-ol Hydrochloride
- Structure : Bromophenyl at position 3, hydroxyl at position 3.
- Key Differences : The hydroxyl and bromophenyl groups occupy the same position, creating a sterically congested center. This may reduce conformational flexibility compared to the target compound.
- Relevance : Positional isomerism significantly impacts hydrogen-bonding capacity and solubility. The shared hydroxyl group suggests comparable polarity, but steric effects could alter receptor binding .
2.1.2. 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol Hydrochloride
- Structure : Trifluoromethyl (CF₃) group replaces bromine at the para position of the phenyl ring.
- Key Differences :
- The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity compared to the bromine atom.
- Molecular weight: 267.68 vs. ~276.5 (estimated for the target compound).
- Data: Property 5-(4-Bromophenyl)pyrrolidin-3-ol HCl (Target) 5-[4-(CF₃)phenyl]pyrrolidin-3-ol HCl Molecular Formula C₁₀H₁₁BrClNO (estimated) C₁₁H₁₃ClF₃NO Molecular Weight ~276.5 267.68 Substituent Electronic Electron-rich (Br) Electron-deficient (CF₃) LogP (estimated) ~2.1 ~2.8 Source:
2.1.3. 3-(4-Bromophenyl)-5-methylpyrrolidin-3-ol Hydrochloride
- Structure : Methyl group at position 5, bromophenyl at position 3.
- The hydroxyl group remains at position 3, preserving hydrogen-bonding capability.
- Relevance : Methyl substitution can enhance metabolic stability but may reduce solubility .
Heterocyclic Analogues with Bromophenyl Moieties
2.2.1. 1,3,4-Oxadiazole Derivatives
- Examples :
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
- Activity : These compounds exhibit anti-inflammatory activity (59.5–61.9% inhibition of carrageenan-induced edema at 20 mg/kg), comparable to indomethacin (64.3%) .
- Key Differences : The oxadiazole core replaces pyrrolidine, offering planar geometry and distinct electronic properties. The bromophenyl group enhances lipophilicity, aiding membrane penetration.
2.2.2. Pyridazinone Derivatives
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
- Key Differences: The pyridazinone core provides a rigid, conjugated system, contrasting with the flexible pyrrolidine ring.
Research Findings and Functional Implications
- Hydrogen Bonding : The hydroxyl group in pyrrolidin-3-ol derivatives facilitates hydrogen bonding, critical for target engagement. In contrast, oxadiazoles rely on dipole interactions and π-stacking .
- Biological Activity : Bromophenyl-containing compounds consistently show enhanced activity in anti-inflammatory and receptor-agonist roles, likely due to improved hydrophobic interactions .
- Toxicity : 1,3,4-Oxadiazole derivatives with bromophenyl groups demonstrate lower severity indices (SI = 0.75–0.83) compared to indomethacin (SI = 2.67), suggesting favorable safety profiles .
Biological Activity
5-(4-Bromophenyl)pyrrolidin-3-ol hydrochloride, a compound with the molecular formula CHBrClNO, has gained attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and recent findings.
The compound features a pyrrolidine ring substituted with a 4-bromophenyl group and a hydroxyl group. Its hydrochloride form enhances solubility and stability in various environments, making it suitable for biological studies. The molecular weight is approximately 273.58 g/mol, which is relevant for pharmacokinetic assessments.
Biological Activities
This compound exhibits several notable biological activities:
- Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties, potentially interacting with mu-opioid receptors in the central nervous system. This mechanism is similar to that of established opioid analgesics, indicating its potential as a pain management candidate.
- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit antimicrobial properties against multidrug-resistant strains of bacteria. For example, studies on related compounds have shown significant activity against Staphylococcus aureus, highlighting the potential for developing new antibiotics .
- Anticancer Properties : In vitro studies have demonstrated that certain derivatives of pyrrolidine compounds can reduce the viability of cancer cells, such as A549 lung adenocarcinoma cells. These findings suggest that modifications to the pyrrolidine structure could enhance anticancer efficacy .
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, its structural similarity to other bioactive molecules suggests several potential pathways:
- Receptor Interaction : The brominated phenyl group may facilitate binding to specific protein targets, influencing cellular signaling pathways.
- Enzyme Modulation : Compounds with similar structures have been shown to interact with enzymes involved in various biological processes, potentially modulating their activity and leading to therapeutic effects.
Synthesis Pathways
The synthesis of this compound can be achieved through several chemical reactions:
- Bromination : Introduction of the bromine atom into the phenyl ring.
- Pyrrolidine Formation : Cyclization reactions to form the pyrrolidine structure.
- Hydrochloride Salt Formation : Conversion to its hydrochloride form for enhanced solubility.
These synthetic routes allow for the modification of the compound to explore different biological activities.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(4-Aminophenyl)piperidin-4-ol | 142752-12-3 | 0.64 |
| (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole | 143322-57-0 | 0.70 |
| 2-Bromo-4-(pyrrolidin-1-yl)pyridine | 230618-42-5 | 0.63 |
| 3-(4-bromophenyl)pyrrolidine hydrochloride | 1187931-39-0 | 0.86 |
This table illustrates how the unique combination of structural features in this compound contributes to its distinct biological activity profile compared to other compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Pain Management : Investigations into its analgesic properties have shown promise in preclinical models, suggesting it may serve as a safer alternative to traditional opioids.
- Cancer Treatment : In vitro assays demonstrated that certain derivatives could effectively inhibit cancer cell growth, warranting further exploration in vivo .
- Antimicrobial Development : The compound's potential against resistant bacterial strains positions it as a candidate for new antibiotic therapies .
Q & A
Q. What synthetic routes are recommended for preparing enantiomerically pure 5-(4-bromophenyl)pyrrolidin-3-ol hydrochloride?
Methodological Answer: Asymmetric synthesis via chiral resolution or catalytic methods is critical for enantiopure pyrrolidin-3-ol derivatives. For example, Bayer’s patented process for (3S)-pyrrolidin-3-ol hydrochloride involves enzymatic resolution or chiral chromatography to isolate the desired enantiomer . Structural analogs like (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS 478922-47-3) highlight the use of stereoselective alkylation or cyclization steps for bromophenyl-substituted pyrrolidines .
Q. How can researchers verify the structural integrity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the bromophenyl substitution and pyrrolidine ring structure. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) can assess purity, while mass spectrometry (MS) confirms molecular weight (e.g., exact mass 271.96 for bromine/chlorine isotopes) .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer: Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. Hygroscopic hydrochloride salts should be sealed in desiccated containers to avoid hydrolysis. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf-life .
Advanced Research Questions
Q. How does the 4-bromophenyl substituent modulate biological activity in pyrrolidin-3-ol derivatives?
Methodological Answer: The bromophenyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins. For instance, Sanofi’s 5-(4-bromophenyl)-pyrazole carboxamide derivatives exhibit improved binding to cannabinoid receptors due to halogen bonding . Comparative SAR studies with fluorophenyl or chlorophenyl analogs (e.g., Vernakalant hydrochloride) can isolate electronic vs. steric effects .
Q. What strategies improve metabolic stability for this compound in drug development?
Methodological Answer: Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Pharmacokinetic studies on analogs like paroxetine hydrochloride (a pyrrolidine-based SSRI) demonstrate that N-methylation or piperazine ring incorporation slows hepatic clearance .
Q. How can computational modeling predict target binding for 5-(4-bromophenyl)pyrrolidin-3-ol derivatives?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) into GPCRs or ion channels (e.g., CB1 receptors) identifies key interactions. For example, bromophenyl groups in AM251 analogs bind hydrophobic pockets, while the pyrrolidine hydroxyl forms hydrogen bonds with Thr197 . Free energy perturbation (FEP) calculations quantify affinity changes upon structural modifications .
Data Contradictions & Validation
Q. How should researchers address discrepancies in reported enantiomeric excess (ee) for chiral pyrrolidin-3-ol derivatives?
Methodological Answer: Cross-validate using polarimetry, chiral HPLC (e.g., Chiralpak AD-H column), and circular dichroism (CD). For example, Bayer’s patent reports >99% ee via enzymatic resolution, but batch-to-batch variability may require orthogonal validation .
Q. Why do conflicting bioactivity results arise for bromophenyl-substituted pyrrolidines across studies?
Methodological Answer: Differences in assay conditions (e.g., cell lines, receptor isoforms) or impurity profiles (e.g., residual solvents in synthesis) may cause variability. Standardize protocols using reference compounds (e.g., rimonabant for CB1 assays) and quantify impurities via LC-MS .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
